4-Acetyl-2-methylbenzamide

CAS No.: 1095275-06-1

Cat. No.: VC2681991

Molecular Formula: C10H11NO2

Molecular Weight: 177.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1095275-06-1 |

|---|---|

| Molecular Formula | C10H11NO2 |

| Molecular Weight | 177.2 g/mol |

| IUPAC Name | 4-acetyl-2-methylbenzamide |

| Standard InChI | InChI=1S/C10H11NO2/c1-6-5-8(7(2)12)3-4-9(6)10(11)13/h3-5H,1-2H3,(H2,11,13) |

| Standard InChI Key | FZAVPQZVMUTCKD-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=O)C)C(=O)N |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)C)C(=O)N |

Introduction

Basic Properties and Structure

Chemical Identification

4-Acetyl-2-methylbenzamide is identified by several standard chemical identifiers as detailed in Table 1:

| Parameter | Value |

|---|---|

| IUPAC Name | 4-acetyl-2-methylbenzamide |

| CAS Number | 1095275-06-1 |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| InChI | InChI=1S/C10H11NO2/c1-6-5-8(7(2)12)3-4-9(6)10(11)13/h3-5H,1-2H3,(H2,11,13) |

| InChI Key | FZAVPQZVMUTCKD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)C)C(=O)N |

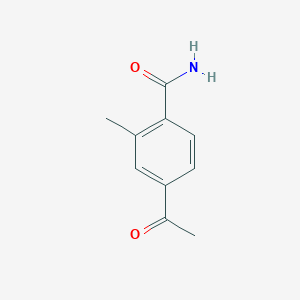

The compound features two key functional groups: an amide group (-CONH₂) and an acetyl group (CH₃CO-), attached to a benzene ring that also contains a methyl substituent .

Structural Characteristics

The molecular structure of 4-Acetyl-2-methylbenzamide is characterized by a benzene core with three key substituents: an amide group at position 1, a methyl group at position 2, and an acetyl group at position 4. This particular arrangement of functional groups contributes to the compound's unique chemical behavior and reactivity patterns .

The presence of the electron-withdrawing acetyl group affects the electron density distribution across the aromatic ring, influencing its reactivity toward electrophilic substitution reactions. Meanwhile, the methyl group, being electron-donating, counterbalances this effect to some extent. The amide group provides opportunities for hydrogen bonding, which influences the compound's solubility profile and interactions with biological systems.

Synthesis and Preparation Methods

Laboratory Synthesis Routes

The synthesis of 4-Acetyl-2-methylbenzamide involves several established routes, with the most common method being the amidation of 4-acetyl-2-methylbenzoic acid. This reaction typically proceeds via the formation of an acid chloride intermediate followed by reaction with ammonia.

A standard procedure involves:

-

Reaction of 4-acetyl-2-methylbenzoic acid with thionyl chloride in toluene to form the corresponding acid chloride

-

Addition of ammonia (as ammonium hydroxide) to form the amide

-

Purification through crystallization or chromatographic techniques

The preparation of 4-acetyl-2-methylbenzamide from its precursor 4-acetyl-2-methylbenzoic acid is described in patent literature: "The process for the preparation of 4-acetyl-2-methylbenzamide differs from example 15 in that: 3.5g of methanol is replaced by 7g of 25% ammonia water" .

Industrial Production Methods

In industrial settings, the production of 4-Acetyl-2-methylbenzamide builds upon the laboratory methods but with modifications to enhance efficiency, yield, and purity. Industrial approaches may employ:

-

Continuous flow reactors rather than batch processes

-

Automated systems for precision control of reaction conditions

-

Scaled-up purification techniques optimized for higher throughput

-

Alternative amidation methods that avoid toxic reagents like thionyl chloride

The industrial importance of this compound is evidenced by its inclusion in production reports of chemical manufacturers. For instance, Bharat Rasayan Limited includes 4-acetyl-2-methylbenzamide (AMBAD) in their product list with an expanded capacity of 100 TPM (tons per month), indicating significant industrial demand for this intermediate .

Precursor Synthesis

The key precursor to 4-Acetyl-2-methylbenzamide, 4-acetyl-2-methylbenzoic acid, can be synthesized from 3-methyl-4-cyanoacetophenone. A documented procedure indicates:

"1 mmol (1.59 g) of 3-methyl-4-cyanoacetophenone was added to a 100 mL flask. Add 10 ml of trifluoroacetic acid, react at 60°C for 12 hours, detect by TLC, after the reaction is completed, add 10% sodium carbonate melt and adjust to pH 2. It was extracted 3 times with ethyl acetate, and the organic phases were combined, dried and evaporated. Obtained 1.50 g of a beige solid. The yield was 84%."

This precursor synthesis is critical in establishing an efficient route to 4-Acetyl-2-methylbenzamide, as it provides the necessary carboxylic acid functionality that can be converted to an amide.

Chemical Reactivity

Types of Reactions

4-Acetyl-2-methylbenzamide participates in various chemical reactions, primarily involving its functional groups:

-

Nucleophilic Substitution Reactions: The amide group can undergo nucleophilic attack, particularly at the carbonyl carbon, leading to various transformations.

-

Oxidation and Reduction Reactions: The acetyl group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

-

Hydrolysis Reactions: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-acetyl-2-methylbenzoic acid and ammonia.

-

Electrophilic Aromatic Substitution: Despite the deactivating effect of the acetyl group, the benzene ring can still undergo electrophilic substitution reactions, particularly at positions influenced by the directing effects of the methyl group.

Common Reagents and Conditions

Several reagents and reaction conditions are commonly employed in transformations involving 4-Acetyl-2-methylbenzamide:

-

Thionyl Chloride (SOCl₂): Used in the synthetic pathway to convert the precursor carboxylic acid to an acid chloride intermediate.

-

Ammonium Hydroxide (NH₄OH): Employed in the formation of the amide bond from the acid chloride .

-

Trifluoroacetic Acid: Utilized in the synthesis of the precursor 4-acetyl-2-methylbenzoic acid from 3-methyl-4-cyanoacetophenone .

-

Hydrolysis Conditions: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions can be used to hydrolyze the amide to the corresponding carboxylic acid.

Reaction Mechanisms

The amidation reaction to form 4-Acetyl-2-methylbenzamide typically follows a nucleophilic acyl substitution mechanism:

-

The carboxylic acid reacts with thionyl chloride to form the acid chloride with elimination of SO₂ and HCl

-

Ammonia acts as a nucleophile, attacking the carbonyl carbon of the acid chloride

-

The tetrahedral intermediate collapses, eliminating chloride ion and forming the amide

This mechanistic pathway is fundamental to understanding both the laboratory synthesis and potential reactivity of 4-Acetyl-2-methylbenzamide in organic transformations.

Applications and Uses

Role in Organic Synthesis

4-Acetyl-2-methylbenzamide serves as a valuable intermediate in the synthesis of more complex organic molecules. Its functionality makes it particularly useful in:

-

Construction of pharmaceutical compounds requiring specific substitution patterns on aromatic rings

-

Building blocks for heterocyclic compounds

-

Precursors for materials with specific electronic or optical properties

The compound's importance as a synthetic intermediate is highlighted by its commercial availability from chemical suppliers and its inclusion in pharmaceutical intermediate catalogues .

Pharmaceutical Applications

In pharmaceutical research, 4-Acetyl-2-methylbenzamide and its derivatives have been studied for potential therapeutic applications:

-

Anti-inflammatory Agents: Research has explored the anti-inflammatory properties of benzamide derivatives, including those with acetyl substitutions.

-

Analgesic Compounds: The structural features of this compound may contribute to pain-relieving properties in derived molecules.

-

Pharmaceutical Intermediates: It serves as a building block in the synthesis of more complex pharmaceutical compounds with specific biological activities .

Agricultural and Industrial Uses

Beyond pharmaceutical applications, 4-Acetyl-2-methylbenzamide has found uses in:

-

Agrochemical Development: The compound is related to structures found in certain pesticides and plant growth regulators, suggesting potential applications in agriculture .

-

Materials Science: Benzamide derivatives have applications in the development of materials with specific properties, including polymers and surface coatings.

-

Research Reagents: The compound serves as a model system for studying reaction mechanisms and structure-activity relationships.

Biological Activities

Antioxidant Properties

Studies have suggested that derivatives of 4-Acetyl-2-methylbenzamide may exhibit antioxidant properties, potentially through their ability to scavenge free radicals. This property could have implications for applications in preventing oxidative stress in biological systems.

Anti-inflammatory Effects

Preliminary research points to potential anti-inflammatory properties of 4-Acetyl-2-methylbenzamide and related compounds. The mechanism likely involves interaction with specific molecular targets through hydrogen bonding and other non-covalent interactions.

Toxicological Considerations

Comparative Analysis

Comparison with Related Benzamide Derivatives

Table 2 presents a comparative analysis of 4-Acetyl-2-methylbenzamide with structurally related compounds:

This comparison highlights how relatively minor structural modifications can lead to compounds with distinct properties and applications. The presence or absence of the methyl group, as well as changes to the primary functional group (amide, carboxylic acid, or nitrile), significantly impact reactivity patterns and potential applications.

Structure-Activity Relationships

Analysis of structure-activity relationships indicates several important trends:

-

Effect of Methyl Substitution: The methyl group at the 2-position influences the electronic distribution on the benzene ring, affecting reactivity patterns in electrophilic substitution reactions.

-

Functional Group Influence: The amide functionality in 4-Acetyl-2-methylbenzamide provides hydrogen bonding capabilities that are absent in the nitrile analogue but present in different forms in the carboxylic acid variant.

-

Positional Effects: The specific arrangement of substituents (methyl at position 2, acetyl at position 4) creates a unique electronic environment that distinguishes this compound from its isomers and contributes to its specific chemical behavior.

Current Research and Future Perspectives

Recent Research Findings

Recent research involving 4-Acetyl-2-methylbenzamide has focused on several areas:

-

Synthetic Methodology Development: Improved methods for synthesis, including greener approaches that avoid toxic reagents and solvents .

-

Pharmaceutical Applications: Exploration of derivatives for specific therapeutic targets, particularly in the areas of anti-inflammatory and antimicrobial compounds.

-

Agricultural Chemistry: Investigation of related structures for potential applications in crop protection and plant growth regulation .

The compound's inclusion in industrial production reports (such as those from Bharat Rasayan Limited) suggests ongoing commercial interest and application in various sectors .

Future Research Directions

Several promising directions for future research on 4-Acetyl-2-methylbenzamide include:

-

Detailed Structure-Activity Relationship Studies: Systematic investigation of how modifications to the basic structure affect biological activity and chemical reactivity.

-

Green Chemistry Approaches: Development of environmentally friendly synthesis methods that reduce waste and avoid hazardous reagents.

-

Expanded Biological Screening: Comprehensive evaluation of potential biological activities, including antioxidant, antibacterial, and anti-inflammatory properties.

-

Materials Science Applications: Exploration of applications in polymer chemistry and materials with specific electronic or optical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume